5-Bromo-2-(4-methylphenyl)pyridine
Overview
Description
5-Bromo-2-(4-methylphenyl)pyridine: is an organic compound with the molecular formula C12H10BrN It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 4-methylphenyl group at the 2-position
Mechanism of Action
Target of Action
It’s known that bromopyrimidines, a class of compounds to which 5-bromo-2-(4-methylphenyl)pyridine belongs, are often used in organic synthesis .
Mode of Action
Bromopyrimidines, including 5-bromopyrimidine, have been studied for their reactivity in nucleophilic displacement reactions . These compounds can undergo direct metallation with lithium diisopropylamide to yield lithio-bromopyrimidines .
Biochemical Pathways
Bromopyrimidines are known to participate in various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Bromopyrimidines are known to participate in various chemical reactions, which could potentially lead to a variety of molecular and cellular effects .
Action Environment
It’s known that the compound is a solid at room temperature and should be stored at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methylphenyl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 5-bromo-2-chloropyridine and 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions generally include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(4-methylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in further Suzuki-Miyaura coupling reactions to form more complex biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran)
Coupling Reactions: Boronic acids or esters, palladium catalysts, bases (e.g., sodium carbonate), solvents (e.g., dimethylformamide)
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with palladium on carbon)
Major Products:
Substitution Reactions: Substituted pyridine derivatives
Coupling Reactions: Biaryl compounds
Oxidation Reactions: Pyridine N-oxides
Reduction Reactions: Dehalogenated pyridine derivatives
Scientific Research Applications
Chemistry: 5-Bromo-2-(4-methylphenyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). Its unique structural features make it suitable for applications in electronic and optoelectronic devices.
Comparison with Similar Compounds
- 5-Bromo-2-methylpyridine
- 2-(4-Methylphenyl)pyridine
- 5-Bromo-2-phenylpyridine
Comparison: 5-Bromo-2-(4-methylphenyl)pyridine is unique due to the presence of both a bromine atom and a 4-methylphenyl group. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions. Compared to 5-Bromo-2-methylpyridine, the additional phenyl group in this compound enhances its potential for π-π interactions and increases its molecular complexity. Similarly, compared to 2-(4-Methylphenyl)pyridine, the presence of the bromine atom in this compound provides additional sites for functionalization and reactivity.
Properties
IUPAC Name |
5-bromo-2-(4-methylphenyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFGIBVWTIXPSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677950 | |
Record name | 5-Bromo-2-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867380-38-9 | |
Record name | 5-Bromo-2-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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